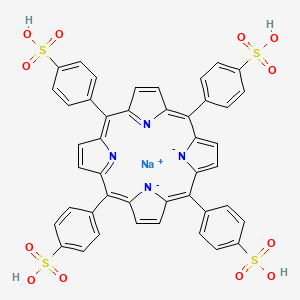

Tetra(4-sulfonatophenyl)porphyrin

Beschreibung

Historical Development and Discovery

The development of this compound emerged from the broader exploration of porphyrin chemistry that began in the late 19th century with Hoppe-Seyler's systematic investigation of porphyrin compounds derived from blood and chlorophyll. The earliest synthetic approaches to porphyrin macrocycles were established by Fischer and Halbig in 1926, who reported the first porphyrin synthesis using bis(carboxypyrro)methane. This foundational work was followed by Fischer and Gleim's demonstration that the parent hydride, porphine, could be obtained by refluxing pyrrole-2-carboxaldehyde in formic acid.

The specific synthesis of this compound was first documented in the early 1970s, with significant contributions appearing in the scientific literature around 1973. The development of this particular water-soluble porphyrin derivative represented a crucial advancement in making porphyrin compounds accessible for aqueous-phase applications. The initial preparation methods involved the direct sulfonation of meso-tetraphenylporphyrin in concentrated sulfuric acid, followed by neutralization and purification procedures.

A pivotal improvement in the synthesis methodology was reported in 1975, which provided a more convenient and efficient route to the compound. This method involved the sulfonation of meso-tetraphenylporphyrin in concentrated sulfuric acid followed by neutralization and dialysis, yielding the tetrasodium salt form with significantly improved purity and yield compared to earlier methods. The procedure represented a substantial advancement over previous approaches that suffered from contamination with inorganic salts and required multiple time-consuming purification steps.

The historical significance of this compound extends beyond its synthetic accessibility. Early studies by Winkelman in the 1970s demonstrated the compound's localization properties in tumor tissues, sparking widespread interest in its potential biomedical applications. This discovery marked the beginning of extensive research into water-soluble porphyrins for photodynamic therapy and related biomedical applications.

Classification within Porphyrin Family

This compound belongs to the class of meso-substituted tetraphenylporphyrins, representing a subgroup within the broader porphyrin family characterized by aromatic substituents at the meso positions of the macrocyclic core. The porphyrin macrocycle itself consists of four pyrrole rings linked through methine bridges, forming a highly conjugated aromatic system that exhibits distinctive photophysical and electronic properties.

Within the classification hierarchy, this compound falls under the category of synthetic water-soluble porphyrins, distinguishing it from naturally occurring porphyrin derivatives such as heme and chlorophyll. The presence of four sulfonate groups attached to phenyl substituents creates a highly charged anionic species in aqueous solution, fundamentally altering its behavior compared to neutral porphyrin derivatives. This classification is particularly important because it determines the compound's solubility characteristics, aggregation behavior, and potential applications.

The structural classification reveals that this compound maintains the essential porphyrin core architecture while incorporating peripheral functionalization that dramatically enhances water solubility. The compound's molecular formula is C₄₄H₃₀N₄O₁₂S₄, with a molecular weight of approximately 935.0 g/mol in its free acid form. The tetrasodium salt form, commonly encountered in practical applications, has a molecular weight of approximately 958.0 g/mol.

From a structural perspective, the compound exhibits D₄ₕ symmetry in its idealized conformation, with the four sulfonate-substituted phenyl groups oriented perpendicular to the porphyrin plane. This arrangement creates a highly polar peripheral environment while maintaining the aromatic character of the central macrocycle. The classification as a peripheral-substituted porphyrin distinguishes it from β-substituted porphyrins, where modifications occur at the pyrrole ring positions rather than the meso positions.

Nomenclature and Abbreviations

The systematic nomenclature of this compound reflects its structural complexity and has evolved to accommodate various naming conventions used across different scientific disciplines. The complete International Union of Pure and Applied Chemistry name is 5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrin, which explicitly describes the positions and nature of the substituents. Alternative systematic names include 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid), emphasizing the connectivity between the porphyrin core and the sulfonic acid groups.

Common abbreviations for this compound include meso-Tetra(4-sulfonatophenyl)porphyrin-4, commonly written as H₂TPPS₄⁻ or simply TPPS₄, where the subscript 4 indicates the four sulfonate groups. The abbreviation TSPP (Tetraphenylporphine Sulfonate) is also frequently encountered in the literature. In some contexts, particularly when referring to specific ionic forms, the compound may be designated as H₄TPPS₄²⁻ when protonated at the pyrrole nitrogen atoms under acidic conditions.

The nomenclature becomes more complex when considering the various salt forms of the compound. The tetrasodium salt is often referred to as tetrasodium meso-tetra(4-sulfonatophenyl)porphine, reflecting the replacement of acidic protons with sodium cations. The dihydrochloride form, used in some commercial preparations, carries the designation meso-Tetra(4-sulfonatophenyl)porphine dihydrochloride with the molecular formula C₄₄H₃₂Cl₂N₄O₁₂S₄ and molecular weight of 1007.911 g/mol.

Regional and institutional variations in nomenclature exist, with some sources preferring the term "porphine" over "porphyrin" in the compound name. The Chemical Abstracts Service registry number 135539580 provides an unambiguous identifier for the compound across databases and regulatory systems. Metal complexes of the compound follow standard coordination chemistry nomenclature, with examples including iron(III) tetra-4-sulfophenylporphine and manganese(III) meso-tetra(4-sulfonatophenyl)porphine.

General Significance in Scientific Research

This compound has achieved remarkable prominence in scientific research due to its unique combination of water solubility, photophysical properties, and self-assembly characteristics. The compound serves as a fundamental model system for understanding porphyrin behavior in aqueous environments, providing insights into molecular recognition, supramolecular assembly, and photochemical processes. Its significance extends across multiple research domains, establishing it as an invaluable tool for both fundamental studies and practical applications.

In the field of supramolecular chemistry, this compound has emerged as a paradigmatic example of pH-responsive self-assembly. Research has demonstrated that the compound undergoes dramatic structural reorganization as a function of solution pH, forming monomeric species at neutral and basic conditions while self-assembling into extended J-type aggregates under acidic conditions. At pH 4, the protonated H₄TPPS₄²⁻ species forms particularly stable aggregates containing 25 ± 3 macrocycles, which further organize into tubular, rod-like structures at higher concentrations.

The compound's photophysical significance stems from its ability to generate singlet oxygen with quantum yields that can be enhanced through conjugation with quantum dots or other photosensitizing systems. Studies have shown that the singlet oxygen quantum yield increases from 0.19 for the free porphyrin to 0.69 upon conjugation with copper indium sulfide/zinc sulfide quantum dots, representing a substantial improvement in photodynamic efficiency. This enhancement has profound implications for photodynamic therapy applications and photocatalytic processes.

From a materials science perspective, this compound serves as a building block for sophisticated nanostructures and functional materials. Research has demonstrated the formation of hollow nanotubes with precise dimensional control when the compound is co-assembled with complementary porphyrin derivatives. These nanotubes exhibit photoconductivity values as high as 3.1 × 10⁻⁴ S m⁻¹, making them attractive for optoelectronic applications and sensor development.

The compound's significance in analytical chemistry derives from its fluorescence properties and ability to undergo specific molecular interactions. Applications include fluorescence-based detection of metal ions, particularly zinc(II), where quantum dot-porphyrin assemblies function as ratiometric sensors. The compound has also been employed as a fluorescence reporter for studying protein structural changes, demonstrating its utility in biochemical research.

Recent advances have revealed the compound's potential in antimicrobial photodynamic therapy, where it functions as an effective photosensitizer for bacterial inactivation when used in combination with potassium iodide. This application represents a growing area of research interest, particularly in addressing antibiotic-resistant bacterial infections through light-activated therapeutic approaches.

The electrochemical properties of this compound have been extensively characterized, revealing pH-dependent redox behavior that makes it suitable for electrochemical sensing applications. The compound exhibits well-defined oxidation and reduction peaks that shift with pH changes, providing a basis for developing electrochemical sensors for various analytes. Studies have demonstrated detection limits in the nanomolar range for specific target molecules, highlighting the compound's sensitivity and selectivity in analytical applications.

Eigenschaften

Molekularformel |

C44H28N4NaO12S4- |

|---|---|

Molekulargewicht |

956 g/mol |

IUPAC-Name |

sodium;4-[10,15,20-tris(4-sulfophenyl)porphyrin-22,23-diid-5-yl]benzenesulfonic acid |

InChI |

InChI=1S/C44H28N4O12S4.Na/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;/h1-24H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);/q-2;+1 |

InChI-Schlüssel |

FGANNNWFCCSJNV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C9=CC=C(C=C9)S(=O)(=O)O)[N-]3)S(=O)(=O)O.[Na+] |

Synonyme |

tetra(4-sulfonatophenyl)porphyrin |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Conjugation with Quantum Dots (QDs)

TPPS₄ forms stable conjugates with CuInS/ZnS QDs via sulfonamide bonds :

-

Reaction : TPPS₄ (1 mg/10 mL H₂O) + CuInS/ZnS QDs (1 mg/10 mL H₂O) stirred at 29–50°C for 1 hour.

-

Optimization :

Table 2: Conjugation Parameters

| Variable | Effect on Conjugation | Optimal Condition |

|---|---|---|

| pH | Aggregation at pH < 7 | pH 7–8 |

| QDs:TPPS₄ ratio | 1:5 ratio maximizes singlet oxygen yield | 1:5 |

| Temperature | 50°C improves binding kinetics | 50°C |

Protein Multimerization

TPPS₄ facilitates protein aggregation through electrostatic and hydrophobic interactions :

-

Key findings :

-

Mechanism : Bridging via sulfonate groups and pyrrolic nitrogen interactions.

Table 3: Protein–Porphyrin Interaction Data

| Protein | Porphyrin | Aggregation Size (nm) | pH Dependence |

|---|---|---|---|

| Cytochrome c | ZnTPPS | 12.5 ± 1.2 | Strong (pH 9) |

| Lysozyme | FeTPPS | 18.3 ± 2.1 | Moderate |

Photochemical Reactivity

TPPS₄ exhibits enhanced singlet oxygen (¹O₂) generation upon conjugation:

-

Quantum yield : Increases from 0.19 (TPPS₄ alone) to 0.69 (CuInS/ZnS-TPPS₄ conjugate) .

-

Kinetics : Reaction rate constant k rises from 0.0021 s⁻¹ to 0.0056 s⁻¹ post-conjugation .

Mechanistic Insight :

-

Conjugation reduces electron-hole recombination in QDs, enhancing energy transfer to TPPS₄.

-

J-aggregates at low pH diminish ¹O₂ production due to self-quenching .

Reductive Deamination

A novel route to synthesize trisulfonated derivatives involves reductive deamination :

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Porphyrin Derivatives

Structural and Functional Group Variations

5,10,15,20-Tetrakis(1-methylpyridinium-4-yl)porphyrin (TMPyP)

- Charge : Cationic due to methylpyridinium groups.

- Solubility : Water-soluble, but electrostatic behavior differs from TSPP.

- Applications : Preferentially interacts with nucleic acids due to positive charge, unlike TSPP, which binds cationic proteins .

- Enzyme Interactions : Cationic porphyrins like TMPyP show negligible inhibition of fumarase activity, whereas anionic TSPP derivatives (e.g., ZnTSPP) inhibit enzyme function by binding to substrate sites .

5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin (TCPP)

- Functional Groups : Carboxylate instead of sulfonate.

- Charge : Anionic, but with lower acidity (pKa ~4–5) compared to sulfonates (pKa < 2).

- Applications : Less effective in photocatalytic systems due to weaker electron-withdrawing effects than sulfonates .

5-Phenyl-10,15,20-Tris(4-sulfonatophenyl)porphyrin

Metal-Complexed Derivatives

Fe(III)-TSPP (FeTPPS)

- Structure : Iron(III) center in TSPP.

- Enzyme Activity : Increases Na⁺,K⁺-ATPase activity in erythrocytes by 1.8-fold, similar to TSPP (1.5-fold), but with added redox activity due to Fe(III) .

- Applications : Used in oxidative stress studies and nitric oxide scavenging .

Zn(II)-TSPP (ZnTPPS₄⁺)

- Inhibition : Strongly suppresses fumarase activity (84% reduction) due to electrostatic binding to the enzyme’s active site, unlike ZnTCPP (carboxylated), which shows weaker inhibition .

Co(III)-TSPP (CoTPPS)

Solubility and Aggregation Behavior

TSPP aggregates into J-aggregates under acidic conditions (pH < 3), exhibiting shifted absorption bands (~490 nm), which is exploited in sensing and photonics . Cationic TMPyP, however, aggregates via π-π stacking, limiting its use in homogeneous solutions .

Vorbereitungsmethoden

Reaction Mechanism and Procedure

TPPH₂ is dissolved in concentrated sulfuric acid (96–98%) under vigorous stirring at 25–30°C for 6–8 hours. The sulfonation reaction proceeds via the generation of a sulfonic acid intermediate, which is subsequently neutralized with aqueous sodium hydroxide (NaOH) to pH 7–8. The crude product is purified through dialysis (molecular weight cutoff: 1 kDa) against deionized water for 72 hours to remove unreacted reagents and inorganic salts.

Critical Parameters:

-

Acid Concentration : Sulfonation efficiency plateaus at H₂SO₄ concentrations >90%, with lower concentrations resulting in incomplete functionalization.

-

Neutralization Rate : Rapid neutralization with NaOH minimizes porphyrin degradation but risks premature precipitation of intermediates.

Silica-Gel Purification Approach

An alternative methodology, described in and, integrates silica-gel chromatography to isolate TPPS₄ after sulfonation. This method prioritizes scalability and reduces reliance on dialysis, which can be time-intensive.

Stepwise Synthesis

-

Sulfonation : TPPH₂ is reacted with fuming sulfuric acid (30% SO₃) at 40°C for 4 hours, achieving near-quantitative sulfonation.

-

Quenching and Filtration : The reaction mixture is poured onto crushed ice, filtered, and washed with cold ethanol to remove residual acid.

-

Column Chromatography : The precipitate is dissolved in methanol and loaded onto a silica-gel column (60–120 mesh). Elution with a methanol-water gradient (3:1 to 1:1) isolates TPPS₄ with 85–90% yield.

Advantages Over Traditional Methods:

-

Reduced Purification Time : Silica-gel chromatography completes purification in 6–8 hours versus 72 hours for dialysis.

-

Byproduct Removal : Silica-gel effectively sequesters mono- and tri-sulfonated derivatives, which are common impurities in direct sulfonation.

Comparative Analysis of Purification Techniques

| Parameter | Dialysis | Silica-Gel Chromatography |

|---|---|---|

| Purity | >95% | 85–90% |

| Time | 72 hours | 8 hours |

| Scalability | Limited to 100 mg | Up to 1 kg |

| Byproduct Retention | Moderate | High |

Dialysis excels in producing high-purity TPPS₄ for biomedical applications, whereas silica-gel methods are preferable for industrial-scale synthesis despite marginally lower purity.

Spectroscopic Characterization of TPPS₄

Successful sulfonation is confirmed through multimodal spectroscopy:

Fourier-Transform Infrared (FTIR) Spectroscopy

Nuclear Magnetic Resonance (¹H-NMR)

-

TPPH₂ : Aromatic protons resonate at δ 8.85–8.90 ppm.

-

TPPS₄ : Downfield shift to δ 8.95–9.05 ppm due to electron-withdrawing sulfonate groups.

Influence of Reaction Parameters on Synthesis

pH and Temperature Effects

Q & A

Q. What are the established methods for synthesizing TSPP, and how is its purity validated?

TSPP is synthesized via acid-catalyzed condensation of pyrrole with 4-sulfonatobenzaldehyde. Busby et al. (1975) optimized this using reflux in propionic acid, achieving yields >50% after recrystallization . Purity is validated using:

Q. How do pH and ionic strength influence TSPP’s protonation and aggregation?

TSPP exhibits pH-dependent protonation and aggregation (Table 1):

At low pH, electrostatic shielding by counterions (e.g., Na⁺) promotes J-aggregation. At neutral/basic pH, repulsion between sulfonate groups inhibits aggregation .

Advanced Research Questions

Q. How can experimental design resolve contradictions in TSPP’s aggregation behavior?

Conflicting reports on aggregate morphology (e.g., fractal vs. rod-like) arise from variations in:

- Ionic strength : High NaCl (>50 mM) stabilizes J-aggregates; low ionic strength favors H-aggregates .

- Concentration : Micromolar solutions form small aggregates (dimers), while mM concentrations yield micron-scale fibrils .

- Preparation method : Direct dissolution vs. stock dilution affects nucleation kinetics .

Methodology : Use polarized light scattering and cryo-TEM to correlate aggregate size/shape with preparation conditions .

Q. What strategies optimize TSPP’s singlet oxygen (¹O₂) quantum yield for photodynamic therapy (PDT)?

TSPP’s ¹O₂ yield depends on:

- Protonation state : H₄TPPS²⁻ (diacid) shows enhanced intersystem crossing due to reduced symmetry, increasing ¹O₂ yield .

- Conjugation with nanomaterials : Quantum dot-TSPP hybrids (e.g., CuInS/ZnS) improve energy transfer efficiency (e.g., 35% increase in ¹O₂) .

- Excitation wavelength : Two-photon excitation (750–900 nm) enhances tissue penetration depth in vivo .

Validation : Compare ¹O₂ yields using electron paramagnetic resonance (EPR) with TEMP traps .

Q. How do TSPP-based metal-organic frameworks (MOFs) tune gas adsorption and magnetism?

Lanthanide-TSPP MOFs (e.g., Gd-TSPP) exhibit:

- High surface area : ~1,200 m²/g for CO₂ adsorption at 273 K .

- Magnetic coupling : Gd³+ centers show slow magnetic relaxation (τ = 0.1–1 ms) below 10 K .

Synthesis : Solvothermal assembly with lanthanide salts (e.g., Gd(NO₃)₃) at 120°C for 48 hrs .

Q. What drives chirality in TSPP aggregates, and how is it applied to light-harvesting systems?

Chiral J-aggregates form via templating with biomolecules (e.g., DNA) or under shear stress. Key factors:

- Supramolecular arrangement : Slipped π-stacking induces circular dichroism (CD) signals at ~490 nm .

- Energy transfer : In Zn/Sn-TSPP nanosheets, exciton delocalization over 10–20 molecules mimics bacterial chlorosomes .

Applications : Use transient absorption spectroscopy to map energy transfer pathways in artificial photosynthetic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.